2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid
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Overview
Description
2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxycarbonyl cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , which suggests it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of the boronic acid component can help mitigate costs and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The fluoro and methoxycarbonyl cyclopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids with different functional groups.
Scientific Research Applications
2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid has several applications in scientific research:
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group, which can interact with active sites of enzymes.
Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluoro and methoxycarbonyl cyclopropyl groups, making it less sterically hindered.
2-Fluorophenylboronic acid: Similar in structure but lacks the methoxycarbonyl cyclopropyl group.
Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the phenyl and fluoro substituents.
Uniqueness
2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is unique due to the combination of its fluoro and methoxycarbonyl cyclopropyl substituents, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
[2-fluoro-5-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BFO4/c1-17-10(14)11(4-5-11)7-2-3-9(13)8(6-7)12(15)16/h2-3,6,15-16H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKIONORIVSKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2(CC2)C(=O)OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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